3-(Bromomethyl)-5-chloropyridine
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Overview
Description
3-(Bromomethyl)-5-chloropyridine (3-BMC) is an organobromine compound with a pyridine ring structure. It is a colorless, volatile liquid with a boiling point of 103-104 °C and a melting point of -17 °C. 3-BMC is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of a variety of other organic compounds.
Scientific Research Applications
Catalytic Amination
A study by Ji, Li, and Bunnelle (2003) demonstrated the use of 5-bromo-2-chloropyridine, a compound closely related to 3-(Bromomethyl)-5-chloropyridine, in selective amination catalyzed by a palladium-Xantphos complex. This process yielded a high isolated yield and excellent chemoselectivity, showcasing the potential of such compounds in synthetic organic chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Synthesis of Rupatadine
Guo, Lu, and Wang (2015) reported on the efficient synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, using 5-methylnicotinic acid as a starting material. This method was noted for its simplicity, efficiency, and environmental friendliness (Jianyu Guo, Yan Lu, J. Wang, 2015).
Development of Hyperbranched Polyelectrolytes
Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide, demonstrating the versatility of bromomethylpyridine compounds in polymer chemistry. This study provided insights into reaction kinetics and the structural investigation of the resulting polymers (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).
Halogen/Halogen Displacement in Pyridines
Schlosser and Cottet (2002) explored the halogen/halogen displacement in various pyridines, which is relevant to understanding the chemical behavior of this compound in different chemical reactions (M. Schlosser, F. Cottet, 2002).
Synthesis of Acyclic Pyridine C-Nucleosides
Hemel et al. (1994) synthesized 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a derivative of this compound, and used it to create acyclic pyridine C-nucleosides, highlighting the compound's potential in medicinal chemistry (J. V. Hemel, E. Esmans, A. Groot, R. Dommisse, J. Balzarini, E. Clercq, 1994).
Synthesis of Variolin B and Deoxyvariolin B
Baeza et al. (2010) used a derivative of this compound in the total synthesis of variolin B and deoxyvariolin B, two natural alkaloids. This showcases the application of such compounds in the synthesis of complex natural products (A. Baeza, J. Mendiola, C. Burgos, J. Alvarez-Builla, J. Vaquero, 2010).
Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines
Schmid, Schühle, and Austel (2006) reported a synthesis method starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, useful in medicinal chemistry for the creation of molecules that adapt to biological targets (S. Schmid, D. Schühle, V. Austel, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-5-chloropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRPKNNXHNFILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302896 |
Source
|
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120277-13-6 |
Source
|
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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